molecular formula C14H18N2O2S B2855430 (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 1164508-93-3

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2855430
CAS No.: 1164508-93-3
M. Wt: 278.37
InChI Key: VFPBLFUHYZBQNR-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a benzothiazole-derived enaminone compound characterized by a planar benzo[d]thiazol-2(3H)-ylidene core substituted with a 4-methoxy group and 3,7-dimethyl groups. The isobutyramide moiety is conjugated to the thiazole ring via a Z-configuration imine bond, which stabilizes the molecule’s electronic structure and influences its physicochemical properties, such as solubility and photostability. This compound belongs to a class of aroyl-S,N-ketene acetals, which are known for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., aggregation-induced emission) .

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-8(2)13(17)15-14-16(4)11-10(18-5)7-6-9(3)12(11)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPBLFUHYZBQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide and a base such as potassium carbonate.

    Formation of the Ylidene Isobutyramide Moiety: This step involves the condensation of the benzo[d]thiazole derivative with isobutyric acid or its derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the benzo[d]thiazole core, potentially converting it to a dihydro derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring and the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydrobenzo[d]thiazole derivatives.

    Substitution: Halogenated derivatives or other substituted benzo[d]thiazoles.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial Agents: Investigated for its potential antimicrobial properties.

    Enzyme Inhibition: Studied as an inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry

    Materials Science:

Mechanism of Action

The mechanism by which (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole core can interact with active sites of enzymes, inhibiting their activity, while the methoxy group may enhance binding affinity and specificity. Pathways involved may include inhibition of inflammatory mediators or disruption of cellular signaling in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzo[d]thiazol-2(3H)-ylidene scaffold is versatile, with modifications to substituents significantly altering properties. Key analogues include:

Compound Name Substituents Key Features
Target Compound 4-methoxy, 3,7-dimethyl, isobutyramide Enhanced solubility due to methoxy group; steric hindrance from dimethyl groups .
(Z)-N-(4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide Cyclohexanecarboxamide instead of isobutyramide Reduced polarity compared to target compound; used in drug discovery .
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Isoxazole-thiadiazole hybrid, benzamide Lower melting point (160°C) due to less rigid structure .
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Acryloyl and dimethylamino groups Dual carbonyl groups (IR: 1690, 1638 cm⁻¹); higher molecular weight (392 g/mol) .
(Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-(dimethylamino)phenyl)ethan-1-one Bromobenzyl and dimethylaminophenyl groups Tunable aggregation-induced emission properties .

Key Observations :

  • Electron-Donating Groups : The 4-methoxy group in the target compound improves solubility in polar solvents compared to methyl or chloro substituents (e.g., compound 4h with 3-chlorophenyl shows lower solubility) .
  • Biological Activity : Isobutyramide derivatives exhibit distinct enzyme inhibition profiles compared to benzamide or cyclohexanecarboxamide analogues. For example, adamantane-containing thiazoles show potent pan-Ras inhibition .
Physicochemical Properties

Comparative data for selected compounds:

Property Target Compound Compound 6 Compound 4g
Melting Point (°C) Not reported 160 200
IR C=O Stretching (cm⁻¹) ~1650 (estimated) 1606 1690, 1638
Molecular Weight (g/mol) ~350 (estimated) 348.39 392.48
Solubility Moderate in DMSO Low in ethanol Low in water

Notes:

  • The target compound’s isobutyramide group likely results in a lower melting point than cyclohexanecarboxamide derivatives (e.g., compound in ) due to reduced crystallinity .
  • Dual carbonyl groups in compound 4g (IR: 1690, 1638 cm⁻¹) indicate stronger conjugation compared to the single carbonyl in the target compound .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For benzo[d]thiazole derivatives, temperature (typically 60–100°C), solvent polarity (e.g., DMF, acetonitrile), and reaction time (4–12 hours) are critical for minimizing by-products like regioisomers or oxidation products . Catalysts such as triethylamine or NaH are often used to deprotonate intermediates and enhance nucleophilic substitution . Post-synthesis, techniques like HPLC (C18 columns, acetonitrile/water gradient) and NMR (¹H/¹³C, COSY for stereochemistry) confirm purity and Z/E isomer ratios .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm), methyl (δ 2.1–2.5 ppm), and thiazole proton environments. ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of isobutyramide group) .
  • IR : Stretching bands for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) confirm the amide and thiazole moieties .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodological Answer : Benzo[d]thiazole derivatives often show moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability assays should monitor degradation under varying pH (4–9) and UV light exposure using HPLC-UV at λ = 254 nm .

Advanced Research Questions

Q. How can contradictory data on bioactivity across similar compounds be resolved?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, concentration ranges). Standardize protocols:

  • In vitro : Use MTT assays on cancer cells (e.g., HeLa, MCF-7) with controls for cytotoxicity (e.g., IC₅₀ calculations) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using molecular docking (AutoDock Vina) to predict target binding (e.g., kinases, DNA topoisomerases) .
  • Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for anticancer assays) .

Q. What experimental strategies elucidate the Z-isomer’s dominance in synthesis?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Monitor reaction intermediates via time-resolved ¹H NMR. Lower temperatures (e.g., 0–25°C) favor kinetic Z-isomers due to steric hindrance in transition states .
  • Crystallography : Single-crystal X-ray diffraction confirms spatial arrangement of substituents (e.g., methoxy groups) stabilizing the Z-configuration .

Q. How can reaction mechanisms for unexpected by-products be investigated?

  • Methodological Answer :

  • Isolation : Use column chromatography (silica gel, ethyl acetate/hexane) to separate by-products.
  • Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in carbonyl groups) tracks oxygen exchange in hydrolysis by-products .
  • Computational Chemistry : DFT calculations (Gaussian 16) model transition states and identify competing pathways (e.g., ring-opening vs. dimerization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.